(2-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid

概要

説明

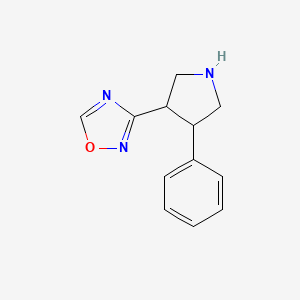

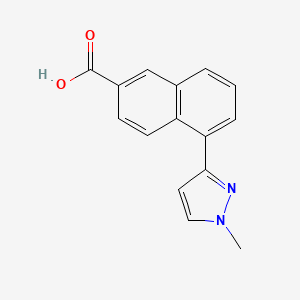

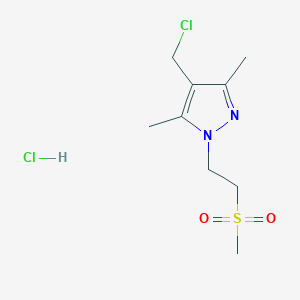

“(2-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid” is a type of organoboron compound. Organoboron compounds are those that contain at least one carbon-boron bond . This compound has a molecular formula of C9H14BNO2 .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is often achieved through transition metal-catalyzed carbon–carbon bond-forming reactions, such as the Suzuki–Miyaura coupling . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of “(2-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid” consists of a phenyl ring (a six-membered carbon ring) with a boronic acid group, a fluorine atom, and a dimethylamino group attached to it . The molecular weight of this compound is 179.024 Da .Chemical Reactions Analysis

Boronic acids, including “(2-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid”, are commonly used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid” include a density of 1.1±0.1 g/cm3, a boiling point of 309.1±44.0 °C at 760 mmHg, and a flash point of 140.7±28.4 °C . It has three freely rotating bonds and accepts three hydrogen bonds .科学的研究の応用

Colorimetric Sensing

One notable application of related boronic acid compounds is in the development of colorimetric sensors for detecting fluoride ions. The work by Wade and Gabbaï (2009) illustrates this application through the synthesis of pyridinium boranes that undergo a color change upon fluoride binding due to an intramolecular charge transfer mechanism. This approach highlights the potential of boronic acid derivatives in environmental and biological sensing applications (Wade & Gabbaï, 2009).

Chemical Synthesis

Boronic acids are pivotal in organic synthesis, offering pathways to complex molecules. Asakura, Ōki, and Toyota (2000) demonstrated this by synthesizing a heterocyclic compound through deprotonation and intramolecular cyclization involving a boronic acid derivative. This exemplifies the role of boronic acids in facilitating novel synthetic routes and generating functional molecules with potential applications in various fields (Asakura, Ōki, & Toyota, 2000).

Fluorescence Probes

Boronic acid derivatives have been employed as fluorescent probes for sensing biological molecules. Dicesare and Lakowicz (2002) explored the synthesis of fluorescent probes using boronic acids for fluoride sensing. These probes rely on the spectral shifts induced by the interaction between the boronic acid group and fluoride ions, demonstrating the utility of boronic acid derivatives in biochemical analysis and imaging (Dicesare & Lakowicz, 2002).

Saccharide Sensing

The ability of boronic acid derivatives to bind saccharides has been harnessed for developing sensors that operate at physiological pH. Gao, Zhang, and Wang (2005) synthesized naphthalene-based boronic acid isomers for ratiometric and off-on sensing of saccharides. These compounds exhibit significant fluorescence changes upon binding with sugars, making them suitable for glucose sensing and potentially for diabetes monitoring (Gao, Zhang, & Wang, 2005).

Surface Analysis

Hecht, Fischer, Dietrich, Kraus, Descalzo, Unger, and Rurack (2013) developed boron-dipyrromethene (BODIPY) fluorophores with boronic acid functionalities for surface analysis. These compounds were used for labeling primary amino groups on surfaces, demonstrating their applicability in bioconjugation and surface chemistry studies (Hecht et al., 2013).

作用機序

In the Suzuki–Miyaura coupling reaction, the mechanism of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organic halide or pseudohalide. In the transmetalation step, the organoboron compound transfers the organic group to the palladium .

Safety and Hazards

Boronic acids, including “(2-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid”, can be harmful if swallowed . They may also cause skin and eye irritation . Therefore, it is recommended to avoid eating, drinking, or smoking when handling this compound, and to wash hands and face thoroughly after handling .

将来の方向性

特性

IUPAC Name |

[2-[(dimethylamino)methyl]-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BFNO2/c1-12(2)6-7-5-8(11)3-4-9(7)10(13)14/h3-5,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZNQSHWAKMXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((Dimethylamino)methyl)-4-fluorophenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458408.png)

![(((2E)-2-[(1-Methyl-1h-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy)acetic acid](/img/structure/B1458417.png)

![N'-[5-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1458418.png)

![4-{2-[(2,3-Dichlorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1458424.png)